Cas no 95668-86-3 (1-(azidomethyl)-2-nitrobenzene)
1-(azidomethyl)-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-(azidomethyl)-2-nitro-
- 1-(azidomethyl)-2-nitrobenzene
- AKOS009454609
- doi:10.14272/RWJRBVYNMRKGAG-UHFFFAOYSA-N.1
- 95668-86-3
- F8882-0558
- SCHEMBL13983035
- RWJRBVYNMRKGAG-UHFFFAOYSA-N
- EN300-272116
- DTXSID30541234
- 10.14272/RWJRBVYNMRKGAG-UHFFFAOYSA-N.1
- 2-nitrobenzylazide
-
- MDL: MFCD11637156
- Inchi: 1S/C7H6N4O2/c8-10-9-5-6-3-1-2-4-7(6)11(12)13/h1-4H,5H2
- InChI Key: RWJRBVYNMRKGAG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=CC=1CN=[N+]=[N-])=O
Computed Properties
- Exact Mass: 178.04907545g/mol
- Monoisotopic Mass: 178.04907545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 60.2Ų
1-(azidomethyl)-2-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A134596-100mg |
1-(Azidomethyl)-2-nitrobenzene |
95668-86-3 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A134596-500mg |
1-(Azidomethyl)-2-nitrobenzene |
95668-86-3 | 500mg |
$ 250.00 | 2022-06-08 | ||
| TRC | A134596-1g |
1-(Azidomethyl)-2-nitrobenzene |
95668-86-3 | 1g |
$ 365.00 | 2022-06-08 | ||
| Enamine | EN300-272116-0.05g |
1-(azidomethyl)-2-nitrobenzene |
95668-86-3 | 95.0% | 0.05g |
$50.0 | 2025-03-21 | |
| Enamine | EN300-272116-0.1g |
1-(azidomethyl)-2-nitrobenzene |
95668-86-3 | 95.0% | 0.1g |
$77.0 | 2025-03-21 | |
| Enamine | EN300-272116-0.25g |
1-(azidomethyl)-2-nitrobenzene |
95668-86-3 | 95.0% | 0.25g |
$110.0 | 2025-03-21 | |
| Enamine | EN300-272116-0.5g |
1-(azidomethyl)-2-nitrobenzene |
95668-86-3 | 95.0% | 0.5g |
$209.0 | 2025-03-21 | |
| Enamine | EN300-272116-1.0g |
1-(azidomethyl)-2-nitrobenzene |
95668-86-3 | 95.0% | 1.0g |
$299.0 | 2025-03-21 | |
| Enamine | EN300-272116-2.5g |
1-(azidomethyl)-2-nitrobenzene |
95668-86-3 | 95.0% | 2.5g |
$586.0 | 2025-03-21 | |
| Enamine | EN300-272116-5.0g |
1-(azidomethyl)-2-nitrobenzene |
95668-86-3 | 95.0% | 5.0g |
$867.0 | 2025-03-21 |
1-(azidomethyl)-2-nitrobenzene Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 1-(azidomethyl)-2-nitrobenzene
Benzene, 1-(azidomethyl)-2-nitro- (CAS No. 95668-86-3): Properties, Applications, and Market Insights
Benzene, 1-(azidomethyl)-2-nitro- (CAS No. 95668-86-3) is a specialized aromatic compound with a unique molecular structure, combining a benzene ring with both azidomethyl and nitro functional groups. This compound has garnered significant attention in recent years due to its versatile applications in organic synthesis, pharmaceuticals, and materials science. Researchers and industry professionals frequently search for terms like "1-(azidomethyl)-2-nitrobenzene uses" or "CAS 95668-86-3 synthesis," reflecting its growing relevance in scientific and industrial contexts.
The molecular formula of Benzene, 1-(azidomethyl)-2-nitro- is C7H6N4O2, with a molecular weight of 178.15 g/mol. Its structure features a benzene core substituted with an azidomethyl group (-CH2N3) at the 1-position and a nitro group (-NO2) at the 2-position. This arrangement imparts distinct chemical properties, making it valuable for click chemistry reactions, particularly in the formation of triazole derivatives via azide-alkyne cycloaddition. Such reactions are pivotal in drug discovery and bioconjugation, aligning with trending topics like "click chemistry in drug development" and "bioorthogonal reactions."
In pharmaceutical research, Benzene, 1-(azidomethyl)-2-nitro- serves as a key intermediate for synthesizing bioactive molecules. Its azide functionality enables efficient coupling with alkynes, a process widely exploited in proteomics and targeted therapy design. Recent studies highlight its role in creating PET (positron emission tomography) tracers, addressing the rising demand for non-invasive diagnostic tools. Queries such as "azidomethyl benzene applications in medicine" or "nitrobenzene derivatives in imaging" underscore its intersection with cutting-edge medical technologies.
The compound's thermal stability and reactivity also make it suitable for materials science applications. For instance, it is explored in the development of high-energy materials and polymeric networks, where controlled release of nitrogen gas is advantageous. Innovations in "smart materials" and "self-healing polymers" often reference derivatives of 1-(azidomethyl)-2-nitrobenzene, reflecting its potential in next-generation material design.
From a market perspective, the demand for Benzene, 1-(azidomethyl)-2-nitro- is driven by its niche applications in research and specialty chemicals. Suppliers and distributors frequently list it under categories like "functionalized nitrobenzenes" or "azido compounds for synthesis," catering to academic and industrial buyers. Global trade data indicates steady growth in its procurement, particularly from regions with robust pharmaceutical and materials science sectors.
Handling Benzene, 1-(azidomethyl)-2-nitro- requires adherence to standard laboratory safety protocols, given its reactive groups. Proper storage conditions (e.g., cool, dry environments away from incompatible substances) are critical to maintain stability. Searches for "95668-86-3 safety data" or "azidomethyl benzene handling precautions" emphasize the importance of responsible usage in research settings.
In summary, Benzene, 1-(azidomethyl)-2-nitro- (CAS No. 95668-86-3) is a multifaceted compound bridging chemistry, medicine, and materials engineering. Its role in click chemistry, drug discovery, and advanced materials aligns with contemporary scientific trends, making it a subject of ongoing exploration. As interest in "tailored chemical building blocks" grows, this compound is poised to remain a valuable tool for innovation across disciplines.
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